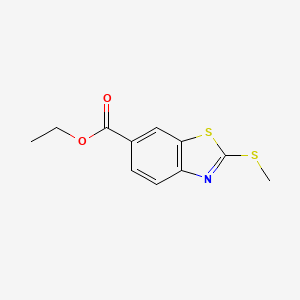
8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. It has garnered significant attention due to its unique chemical properties and potential biological activities. The molecular formula of this compound is C9H8FNO, and it has a molecular weight of 165.2 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydro derivatives.
科学的研究の応用
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinolin-3-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Chloro-1,2,3,4-tetrahydroisoquinolin-3-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
8-Bromo-1,2,3,4-tetrahydroisoquinolin-3-one:
Uniqueness: The presence of the fluorine atom in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-3-one imparts unique properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.
特性
CAS番号 |
1782184-94-4 |
|---|---|
分子式 |
C9H8FNO |
分子量 |
165.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



